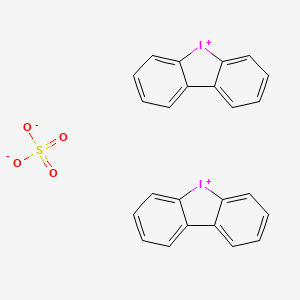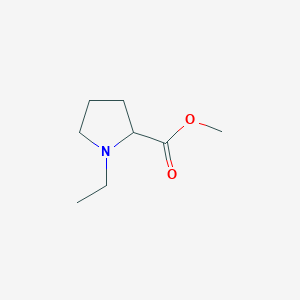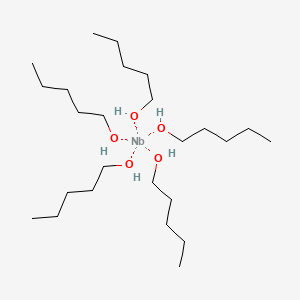
Diphenyleneiodonium sulfate
Descripción general
Descripción
Diphenyleneiodonium sulfate is a chemical compound with the molecular formula C24H16I2O4S . It is often used in research due to its role as an NADPH oxidase inhibitor .
Synthesis Analysis
Diphenyleneiodonium inhibits the cell redox metabolism and induces oxidative stress . It has been shown to induce a viable but non-culturable state in mycobacteria, having similar features to dormant bacilli .
Molecular Structure Analysis
The molecular structure of Diphenyleneiodonium sulfate consists of 24 carbon atoms, 16 hydrogen atoms, 2 iodine atoms, 4 oxygen atoms, and 1 sulfur atom .
Chemical Reactions Analysis
Diphenyleneiodonium sulfate has been found to inhibit a variety of inflammatory responses . It has been used in studies to induce senescence in human cancer cells .
Physical And Chemical Properties Analysis
The molecular weight of Diphenyleneiodonium sulfate is 654.3 g/mol .
Aplicaciones Científicas De Investigación
Pulmonary Inflammation Treatment
- Application Summary: Diphenyleneiodonium (DPI) is used as an inhibitor of NADPH oxidase to protect rats from lipopolysaccharide (LPS)-induced pulmonary inflammation .
- Methods of Application: DPI was administered to rats to investigate its effects on LPS-induced lung inflammation. The study evaluated oxidative stress markers in lung homogenates .
- Results: DPI attenuated the LPS-induced morphological and histological alterations of the lung, reduced edema, and decreased lung permeability. It inhibited LPS-induced NADPH oxidase activity, restored superoxide dismutase (SOD) and catalase activity in the lung, resulting in the reduction in LPS-induced protein and lipid oxidation .
Inducing a Viable but Non-culturable State in Mycobacteria
- Application Summary: Diphenyleneiodonium is used as an inhibitor of NADH oxidase to induce a viable, but non-culturable state in mycobacteria .
- Methods of Application: The study showed that diphenyleneiodonium induced a state in mycobacteria that had similar features to dormant bacilli, like loss of acid-fastness, upregulation of stress-regulated genes, and decreased superoxide levels as compared to actively growing bacilli .
- Results: The non-cultivable bacilli were resuscitated by supplementation of fetal bovine serum, regaining their culturability in liquid as well as on agar medium .
Inhibition of Gluconeogenesis
- Application Summary: Diphenyleneiodonium is used to inhibit gluconeogenesis from lactate and aspartate .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The study found that diphenyleneiodonium had no effect on gluconeogenesis from xylitol, D-glyceraldehyde, and dihydroxyacetone .
Inhibition of Nitric Oxide Synthase
- Application Summary: Diphenyleneiodonium is used as an inhibitor of nitric oxide synthase, an enzyme that produces nitric oxide, a molecule that plays a crucial role in vascular regulation, immune response, and neural communication .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The study found that diphenyleneiodonium effectively inhibited the activity of nitric oxide synthase, thereby reducing the production of nitric oxide .
Inhibition of Platelet Aggregation
- Application Summary: Diphenyleneiodonium is used to inhibit platelet aggregation, a process where platelets adhere together to form a clot .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The study found that diphenyleneiodonium effectively inhibited platelet aggregation, thereby preventing the formation of clots .
Safety And Hazards
Propiedades
IUPAC Name |
8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H8I.H2O4S/c2*1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;1-5(2,3)4/h2*1-8H;(H2,1,2,3,4)/q2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJRZMICUGKBGN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16I2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
244-54-2 (Parent) | |
| Record name | Bis(dibenziodonium) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701044278 | |
| Record name | Dibenziodolium, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyleneiodonium sulfate | |
CAS RN |
4510-83-2 | |
| Record name | Bis(dibenziodonium) sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenziodolium, sulfate (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701044278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dibenziodonium) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2E)-2-(Methoxyimino)ethyl]sulfanyl}-3-pyridinol](/img/structure/B1139594.png)



![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1139610.png)
![1,1'-[1,3-Phenylenebis-(methylene)]-bis-(1,4,8,11-tetraazacyclotetradecane) octahydrochloride](/img/structure/B1139614.png)